Rhenium ammine chloride

Aqueous Stability Isomerism Coordination Chemistry

The compound catalogued under CAS 21264-82-4 and commonly listed by suppliers as 'Rhenium ammine chloride' is, based on authoritative structural and registry data, the rhodium(III) complex triamminetrichlororhodium(III), with the formula [RhCl₃(NH₃)₃]. This coordination complex features an octahedral Rh³⁺ center coordinated by three ammine and three chloride ligands.

Molecular Formula Cl3H6N3Rh-3
Molecular Weight 257.33 g/mol
CAS No. 21264-82-4
Cat. No. B12793631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhenium ammine chloride
CAS21264-82-4
Molecular FormulaCl3H6N3Rh-3
Molecular Weight257.33 g/mol
Structural Identifiers
SMILES[NH2-].[NH2-].[NH2-].Cl[Rh](Cl)Cl
InChIInChI=1S/3ClH.3H2N.Rh/h3*1H;3*1H2;/q;;;3*-1;+3/p-3
InChIKeyNUKRFSTXPSAJAE-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triamminetrichlororhodium(III) (Rhenium Ammine Chloride, CAS 21264-82-4): Procurement Specifications & Identity Clarification


The compound catalogued under CAS 21264-82-4 and commonly listed by suppliers as 'Rhenium ammine chloride' is, based on authoritative structural and registry data, the rhodium(III) complex triamminetrichlororhodium(III), with the formula [RhCl₃(NH₃)₃] [1]. This coordination complex features an octahedral Rh³⁺ center coordinated by three ammine and three chloride ligands. It belongs to the broader class of rhodium(III) chloroammines, which serve as crucial starting materials and intermediates in rhodium chemistry [2]. The significant nomenclature discrepancy between the provided name and the actual composition must be a primary consideration in any procurement decision to ensure the correct chemical is sourced for the intended application.

Why Generic Rhodium Chloride Cannot Replace Triamminetrichlororhodium(III) in Key Applications


Substituting [RhCl₃(NH₃)₃] with standard rhodium(III) chloride hydrate (RhCl₃·xH₂O) or other in-class chloroammine complexes like [Rh(NH₃)₅Cl]Cl₂ is not straightforward. The specific ligand field created by the three ammine and three chloride ligands in [RhCl₃(NH₃)₃] dictates its unique kinetic inertness, stability in aqueous solution, and thermal decomposition pathway [1]. Critically, the physicochemical behavior diverges significantly between its fac and mer isomers, a type of isomerism not present in the common starting material RhCl₃·xH₂O. This isomer-specific behavior directly impacts its utility as a well-defined, inert precursor for synthesizing more complex rhodium species, where the starting geometry is conserved [2].

Head-to-Head Performance Evidence for Triamminetrichlororhodium(III) (CAS 21264-82-4)


Aqueous Stability: fac-[RhCl₃(NH₃)₃] vs. mer-[RhCl₃(NH₃)₃] Isomer

The fac isomer of [RhCl₃(NH₃)₃] demonstrates superior stability in aqueous solution at room temperature compared to its mer counterpart. While fac-[RhCl₃(NH₃)₃] remains relatively stable, the mer isomer is unstable and undergoes rapid aquation, with a chloride ligand being replaced by a water molecule to form [Rh(NH₃)₃(H₂O)Cl₂]Cl [1]. This difference is critical for applications requiring a well-defined, inert complex in solution.

Aqueous Stability Isomerism Coordination Chemistry

Thermal Reduction: [RhCl₃(NH₃)₃] vs. RhCl₃·xH₂O as Rhodium Metal Precursors

Thermogravimetric analysis reveals that [RhCl₃(NH₃)₃] reduces to rhodium metal at a lower temperature under hydrogen atmosphere compared to its behavior in an inert atmosphere. The complex decomposes to metallic rhodium at 260 °C under H₂, whereas thermal decomposition in an inert gas (N₂) requires 336 °C [1]. This provides a potential low-temperature activation route for catalyst preparation compared to the simple chloride salt, which may require different reducing conditions.

Thermal Decomposition Heterogeneous Catalysis Precursor Chemistry

Solubility Profile: A Non-Electrolyte Precipitate Differentiated from Soluble Rhodium Salts

Unlike the hygroscopic and highly soluble starting material RhCl₃·xH₂O, the [RhCl₃(NH₃)₃] complex is described as a 'non-electrolyte' that is 'quasi insoluble' in water and concentrated hydrochloric acid [1]. This stark difference in solubility allows for its easy isolation and purification as a solid precipitate directly from the synthesis medium.

Solubility Purification Coordination Chemistry

Validated Application Scenarios for Triamminetrichlororhodium(III) Based on Core Evidence


Synthesis of Isomerically Pure Rhodium(III) Building Blocks

The demonstrated difference in aqueous stability between fac and mer isomers [1] makes the purchase of the pure fac-[RhCl₃(NH₃)₃] isomer essential for researchers synthesizing other isomerically pure rhodium(III) complexes. The inert fac-geometry is conserved in subsequent ligand substitution reactions, a principle exploited in patent literature for creating well-defined precursors like fac-triamminetris(nitrito)rhodium(III) for electroless plating baths [2].

Low-Temperature Preparation of Supported Rhodium Catalysts

Scientists developing heterogeneous rhodium catalysts can leverage the well-defined, low-temperature reduction pathway of [RhCl₃(NH₃)₃] to metallic rhodium at 260 °C under hydrogen [1]. This allows for the formation of catalytic Rh(0) sites on temperature-sensitive support materials, where using a precursor requiring calcination at 336 °C or higher would be detrimental to the support's structural integrity.

Gravimetric Analysis and Separation of Rhodium

The exceptional insolubility of [RhCl₃(NH₃)₃] as a non-electrolyte precipitate in acidic media makes it a highly effective intermediate for the quantitative gravimetric determination and separation of rhodium from other platinum group metals [1]. Its stoichiometric precipitation is a selective and analytically robust method that contrasts with the non-selective precipitation behavior of simpler rhodium salts.

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